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Compound of Interest

3-Methyl-2-phenylpyrazolo[1,5-
Compound Name:
ajpyridine

Cat. No.: B100786

An In-Depth Technical Guide to 3-Methyl-2-
phenylpyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine. While specific
experimental data on this exact molecule is limited in publicly available literature, this document
compiles information on its chemical identity and draws upon extensive research into the
broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. These
related compounds have demonstrated significant potential as antitubercular and anticancer
agents, suggesting promising avenues for future investigation of the title compound. This guide
aims to serve as a foundational resource for researchers interested in the therapeutic potential
of this heterocyclic scaffold.

Chemical Structure and IUPAC Name

The compound of interest is identified by the following chemical structure and nomenclature:

¢ Common Name: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
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e IUPAC Name: 3-methyl-2-phenylpyrazolo[1,5-a]pyridine[1]
e Molecular Formula: CiaH12N2[1]
e CAS Number: 17408-32-1

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-2-phenylpyrazolo[1,5-
a]pyridine is presented in the table below. These properties are crucial for understanding the
compound's behavior in biological systems and for the design of future experiments.
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Property Value Source
Molecular Weight 208.26 g/mol PubChem[1]
XLogP3 3.1 PubChem|[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Exact Mass 208.100048 g/mol PubChem[1]
Topological Polar Surface Area  17.3 A2 PubChem|[1]
Heavy Atom Count 16 PubChem[1]

Synthesis

The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-
aminopyridines with various coupling partners. A general and relevant synthetic approach for 3-
Methyl-2-phenylpyrazolo[1,5-a]pyridine involves the reaction of an N-aminopyridine with a 3-
nitrostyrene derivative.

General Experimental Protocol: Cycloaddition of N-
Aminopyridines and B-Nitrostyrenes

While a specific detailed protocol for the title compound is not readily available, a general
procedure can be adapted from the synthesis of related compounds. This typically involves the
following steps:

e Preparation of the N-aminopyridinium salt: The corresponding pyridine is reacted with an
aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH) or hydroxylamine-O-
sulfonic acid, to form the N-aminopyridinium salt.

o Cycloaddition Reaction: The N-aminopyridinium salt is then reacted with a substituted [3-
nitrostyrene in the presence of a base. The base facilitates the in situ formation of an N-ylide,
which then undergoes a [3+2] cycloaddition with the B-nitrostyrene.
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» Aromatization: The resulting cycloadduct undergoes elimination of nitrous acid to yield the
stable, aromatic pyrazolo[1,5-a]pyridine ring system.

 Purification: The final product is purified using standard laboratory techniques such as
column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-
a]pyridines.
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Caption: Generalized workflow for the synthesis of 3-Methyl-2-phenylpyrazolo[1,5-
ajpyridine.

Potential Biological Activity

Direct biological data for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is scarce. However, the
pyrazolo[1,5-a]pyridine and the structurally related pyrazolo[1,5-a]pyrimidine scaffolds are
present in numerous compounds with significant biological activities, particularly as
antitubercular and anticancer agents.

Antitubercular Activity of Related Compounds

Several studies have highlighted the potent in vitro activity of pyrazolo[1,5-a]pyridine-3-
carboxamide derivatives against Mycobacterium tuberculosis (Mtb), including drug-susceptible
and multidrug-resistant strains.[2][3][4] The mechanism of action for some of these compounds
Is believed to involve the inhibition of key mycobacterial enzymes.

The following table summarizes the antitubercular activity of representative pyrazolo[1,5-
a]pyridine derivatives.

MIC (pg/mL)
Compound
5 R2 R3 vs. Mtb Reference
H37Rv
--INVALID-
5g 5-Me 2-Me CONH-Bn 0.007
LINK--
--INVALID-
5k 5-OMe 2-Me CONH-Bn 0.006
LINK--
) CONH-CH2- --INVALID-
6] 5-OMe 2-Me ) <0.002
(2-pyridyl) LINK--

Anticancer Activity of Related Compounds

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the
development of anticancer agents. These compounds have been shown to inhibit various
protein kinases that are crucial for cancer cell proliferation and survival.
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The table below presents the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine
derivatives against different cancer cell lines.

Compound ID Cancer Cell Line ICs0 (M) Reference

5b HCT-116 (Colon) 8.64 --INVALID-LINK--
4d MCF-7 (Breast) 0.72 --INVALID-LINK--
4d HepG2 (Liver) 0.14 --INVALID-LINK--

Potential Signaling Pathways

Given the activity of related compounds as kinase inhibitors, a plausible mechanism of action
for pyrazolo[1,5-a]pyridine derivatives in cancer could involve the inhibition of key signaling
pathways that regulate cell growth, proliferation, and survival. A simplified, hypothetical
signaling pathway that could be targeted by such compounds is depicted below.
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Caption: Hypothetical MAPK signaling pathway potentially targeted by pyrazolo[1,5-a]pyridine
derivatives.
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Conclusion and Future Directions

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine belongs to a class of heterocyclic compounds with
demonstrated therapeutic potential. While further research is required to elucidate the specific
biological activities and mechanisms of action of this particular molecule, the extensive data on
related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provide a strong
rationale for its investigation as a potential antitubercular or anticancer agent. Future studies
should focus on the development of a robust and scalable synthesis for 3-Methyl-2-
phenylpyrazolo[1,5-a]pyridine, followed by comprehensive in vitro and in vivo screening to
evaluate its therapeutic efficacy and to identify its molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine | C14H12N2 | CID 610058 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-
tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides
as Novel Antitubercular Agents - PMC [pmc.ncbi.nim.nih.gov]

» 4. ldentification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug
Resistant Antituberculosis Agents - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [3-Methyl-2-phenylpyrazolo[1,5-a]pyridine chemical
structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100786#3-methyl-2-phenylpyrazolo-1-5-a-pyridine-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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